

Application Notes and Protocols for MS67 in WDR5-MLL Interaction Studies

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Compound of Interest

Compound Name: MS67
Cat. No.: B10831991

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).^{[1][2]} It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of WDR5 through the ubiquitin-proteasome system.^{[3][4][5]} This activity makes **MS67** a valuable tool for studying the biological roles of WDR5 and for exploring its therapeutic potential, particularly in cancers where the WDR5-MLL interaction is a key driver of oncogenesis.^{[3][6]}

The interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).^{[7][8][9][10]} This epigenetic modification is vital for transcriptional regulation, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).^{[3][7]} **MS67** offers a powerful approach to disrupt this interaction by depleting the cellular levels of WDR5, thereby inhibiting the oncogenic signaling driven by the WDR5-MLL complex.^{[3][6]}

Mechanism of Action

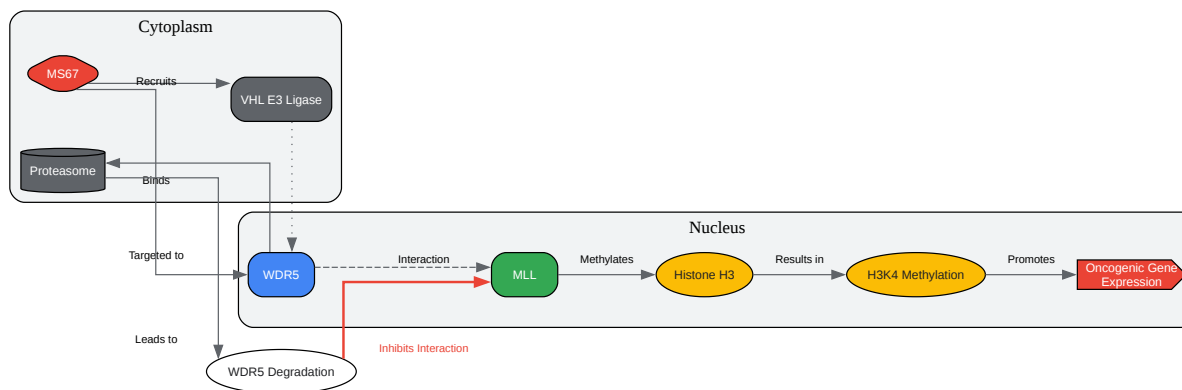
MS67 is a heterobifunctional molecule that simultaneously binds to WDR5 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[3] This ternary complex formation facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome. By degrading WDR5, **MS67** effectively disrupts its interaction with MLL and other binding partners, leading to the suppression of WDR5-regulated gene transcription and a reduction in H3K4 methylation.[1][3]

Quantitative Data for MS67

Parameter	Value	Cell Line/System	Notes
Binding Affinity (Kd) to WDR5	63 nM	Biochemical Assay	Potent binding to the target protein.[1][2]
Binding Affinity (Kd) to VCB Complex	140 nM	Biochemical Assay	Effective recruitment of the E3 ligase complex.[1]
Degradation Concentration (DC50)	3.7 ± 1.4 nM	MV4;11 cells	Concentration for 50% degradation of WDR5. [3]
Maximum Degradation (Dmax)	94 ± 1%	MV4;11 cells	Achieved at a concentration of 0.5 μM.[3]
GI50 in MV4;11 cells	15 nM	Cell-based Assay	Potent growth inhibition in a sensitive AML cell line.[1]
GI50 in EOL-1 cells	38 nM	Cell-based Assay	Demonstrates efficacy in another MLL-rearranged leukemia cell line.[1]

Signaling Pathway

The WDR5-MLL complex plays a central role in the regulation of gene expression through histone methylation. The following diagram illustrates the mechanism of action of **MS67** in disrupting this pathway.



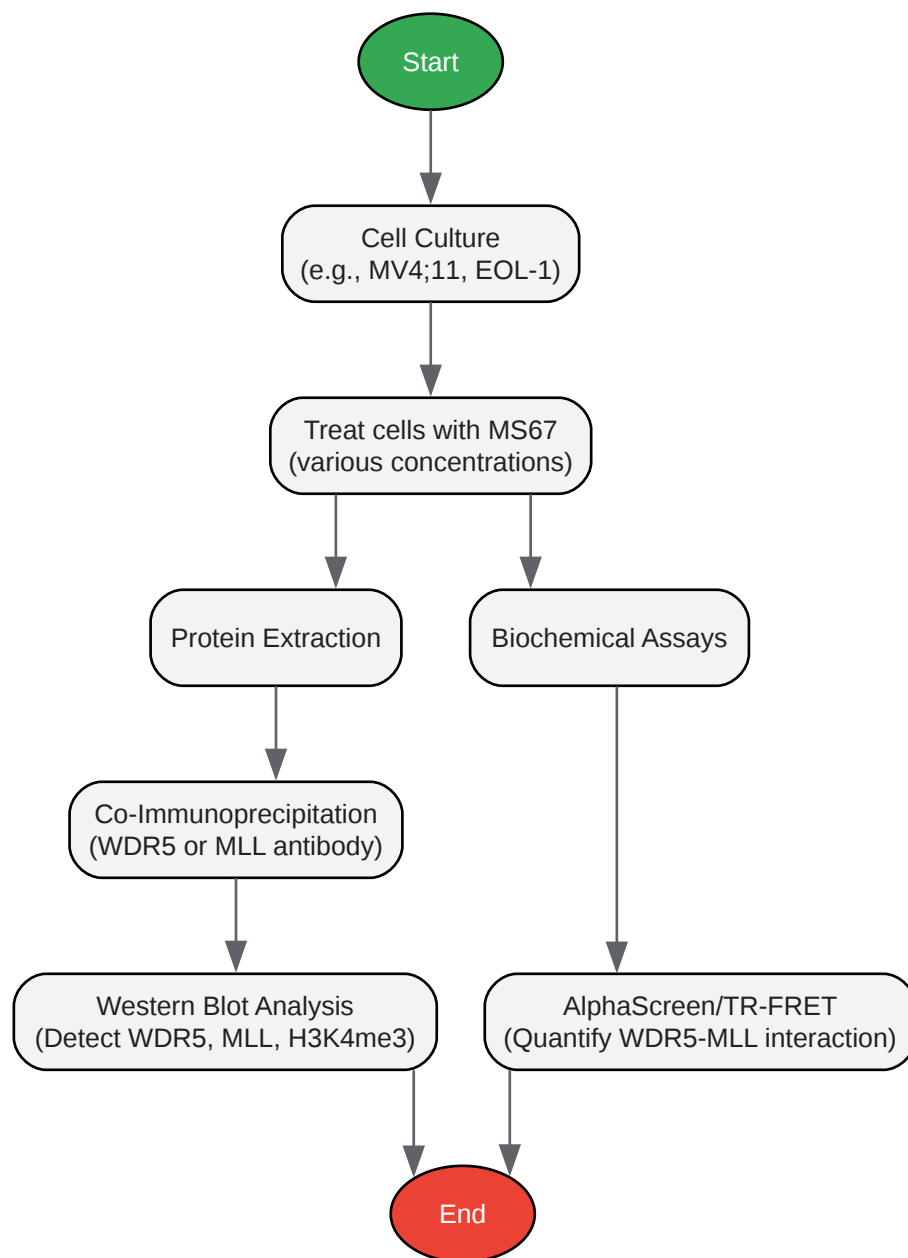
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Caption: Mechanism of **MS67**-induced WDR5 degradation and disruption of the WDR5-MLL interaction.

Experimental Protocols

Experimental Workflow for Studying WDR5-MLL

Interaction with MS67



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Caption: General workflow for investigating the effect of **MS67** on the WDR5-MLL interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction

This protocol is designed to qualitatively assess the disruption of the endogenous WDR5-MLL protein interaction in cells treated with **MS67**.

Materials:

- Cell lines (e.g., MV4;11, MOLM13)
- **MS67**
- Cell lysis buffer (non-denaturing)
- Antibodies: anti-WDR5, anti-MLL, and IgG control
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of **MS67** or DMSO (vehicle control) for a specified time (e.g., 18 hours).
- Cell Lysis: Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.[\[11\]](#)
- Immunoprecipitation:
 - Pre-clear the cell lysates with protein A/G beads.
 - Incubate the pre-cleared lysates with either an anti-WDR5 antibody, anti-MLL antibody, or a negative control IgG overnight at 4°C.[\[11\]](#)[\[12\]](#)
 - Add protein A/G magnetic beads to capture the antibody-protein complexes.[\[11\]](#)[\[13\]](#)
- Washing: Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.[\[11\]](#)
- Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[\[11\]](#)[\[13\]](#)

- Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with antibodies against WDR5 and MLL to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated MLL with the WDR5 antibody (and vice versa) in **MS67**-treated samples compared to the control indicates disruption of the interaction.

Protocol 2: AlphaScreen Assay for Quantitative Analysis of WDR5-MLL Interaction

This high-throughput assay quantitatively measures the effect of **MS67** on the WDR5-MLL interaction in a biochemical setting.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Recombinant purified WDR5 and MLL proteins (or peptides containing the WDR5-interacting motif of MLL)
- Streptavidin-coated Donor beads and anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST, anti-His)
- Biotinylated and tagged recombinant proteins
- **MS67**
- Assay buffer
- 384-well microplates

Procedure:

- Protein Preparation: Use biotinylated WDR5 and a tagged MLL peptide (e.g., GST-MLL).
- Assay Setup:
 - In a 384-well plate, add the assay buffer.
 - Add serial dilutions of **MS67** or a control compound.

- Add the biotinylated WDR5 and tagged MLL peptide.
- Incubate briefly to allow for compound-protein interaction.
- **Bead Addition:** Add a mixture of streptavidin-coated Donor beads and anti-tag Acceptor beads.
- **Incubation:** Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein complex formation.
- **Signal Detection:** Read the plate on an AlphaScreen-capable microplate reader. The signal will be proportional to the extent of the WDR5-MLL interaction. A decrease in signal in the presence of **MS67** indicates inhibition of the interaction.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another robust method for quantifying protein-protein interactions in a high-throughput format.^{[18][19][20][21]}

Materials:

- Recombinant WDR5 and MLL proteins/peptides labeled with a TR-FRET donor (e.g., Europium) and acceptor (e.g., APC) fluorophore, respectively.
- **MS67**
- Assay buffer
- 384-well low-volume black plates

Procedure:

- **Assay Setup:**
 - To the wells of a 384-well plate, add assay buffer.
 - Add serial dilutions of **MS67** or a control.

- Add the donor-labeled WDR5 and acceptor-labeled MLL.
- Incubation: Incubate the plate at room temperature for a specified period to allow the reaction to reach equilibrium.
- Signal Detection: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters. The ratio of acceptor to donor emission is calculated. A decrease in the TR-FRET ratio in the presence of **MS67** indicates disruption of the WDR5-MLL interaction.

Conclusion

MS67 is a highly effective and selective degrader of WDR5, providing a powerful tool for probing the WDR5-MLL interaction and its downstream consequences. The protocols and data presented here offer a comprehensive guide for researchers to utilize **MS67** in their studies, from initial qualitative assessments in cell-based assays to quantitative high-throughput screening. These approaches will be instrumental in advancing our understanding of the WDR5-MLL axis in health and disease and in the development of novel therapeutic strategies.

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